Benzene, (1-propylheptyl)-

Descripción general

Descripción

Benzene, (1-propylheptyl)- is a useful research compound. Its molecular formula is C16H26 and its molecular weight is 218.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, (1-propylheptyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-propylheptyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzene, (1-propylheptyl)-, also known as 4-Phenyldecane, is an aromatic hydrocarbon with the molecular formula C16H26 and a molecular weight of 218.38 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of Benzene, (1-propylheptyl)- through case studies, research findings, and data tables.

Molecular Structure and Synthesis

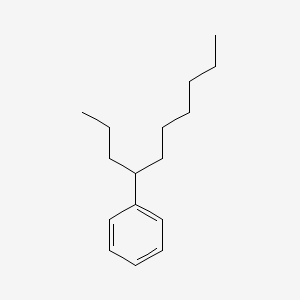

The molecular structure of Benzene, (1-propylheptyl)- features a benzene ring attached to a propylheptyl chain. The synthesis of this compound typically involves electrophilic aromatic substitution, which is a common method for creating substituted benzene derivatives. This process restores the aromaticity of the benzene ring after a hydrogen atom is replaced by the propylheptyl group.

Antimicrobial Properties

Research has indicated that various benzene derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to Benzene, (1-propylheptyl)- can inhibit the growth of several bacterial strains. A study focusing on antibacterial activity found that certain benzene derivatives demonstrated significant efficacy against antibiotic-resistant pathogens . The mechanisms of action often involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Biology evaluated the antibacterial activity of various benzene derivatives, including Benzene, (1-propylheptyl)-. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the effectiveness of different concentrations .

Case Study 2: Environmental Impact Assessment

Another investigation explored the role of Benzene, (1-propylheptyl)- in environmental contexts, particularly its behavior in liquid-liquid extraction processes. The study highlighted the compound's potential for bioaccumulation and its impact on aquatic life forms when released into water bodies . This research underscores the importance of understanding both the biological and ecological implications of using such compounds.

Table 1: Biological Activity Summary

| Compound Name | Molecular Formula | Molecular Weight | Antibacterial Activity | Toxicity Level |

|---|---|---|---|---|

| Benzene, (1-propylheptyl)- | C16H26 | 218.38 g/mol | Moderate | High |

| Benzene, (1-butylheptyl)- | C17H28 | 232 g/mol | High | High |

| Benzene, (1-pentyloctyl)- | C17H28 | 232 g/mol | Low | Moderate |

Aplicaciones Científicas De Investigación

Chemical Synthesis and Industrial Applications

Benzene derivatives, including benzene, (1-propylheptyl)-, are pivotal in the synthesis of various chemicals used in the manufacturing of plastics, resins, and synthetic fibers. The compound can serve as a solvent or intermediate in the production of:

- Polymerization Processes : It is utilized in the production of polyolefins and other polymers where its hydrophobic nature aids in solubilizing hydrophobic monomers.

- Chemical Reactants : Its structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for synthesizing more complex organic compounds.

Environmental and Toxicological Studies

The environmental impact and toxicity of benzene derivatives have been subjects of extensive research. Benzene, (1-propylheptyl)- is studied for:

- Toxicity Assessment : Research indicates that exposure to certain alkylbenzenes can lead to adverse health effects. Studies have employed pharmacokinetic modeling to understand the absorption, distribution, metabolism, and excretion (ADME) of such compounds in biological systems .

- Environmental Fate : Investigations into the degradation pathways and persistence of benzene derivatives in environmental matrices are crucial for assessing their ecological risks.

Solvent Properties and Liquid-Liquid Extraction

Recent studies have explored the use of benzene derivatives as solvents in liquid-liquid extraction processes. Specifically:

- Separation Processes : Benzene, (1-propylheptyl)- has been evaluated for its effectiveness in separating aromatic hydrocarbons from aliphatic hydrocarbons using ionic liquids (ILs) as extraction agents. The distribution behavior between different phases has been modeled using quantitative structure–property relationships (QSPR), providing insights into optimizing extraction methods .

- Solvent Screening : The compound's solvent properties have been analyzed to determine its suitability for various extraction applications in petrochemical industries, particularly in refining processes .

Pharmaceutical Applications

The structural characteristics of benzene derivatives make them suitable candidates for pharmaceutical applications:

- Drug Development : Benzene, (1-propylheptyl)- may be explored as a scaffold for developing new pharmaceutical agents due to its ability to interact with biological targets effectively.

- Biological Activity Studies : Research has indicated potential antibacterial properties associated with certain alkylbenzenes, suggesting avenues for developing antimicrobial agents .

Case Studies and Research Findings

Several studies have documented specific findings related to benzene, (1-propylheptyl)-:

Propiedades

IUPAC Name |

decan-4-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDBKYLPIZUTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874872 | |

| Record name | BENZENE, (1-PROPYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-12-6 | |

| Record name | Benzene, (1-propylheptyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PROPYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.